molecular formula C18H20N4 B11710031 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B11710031
M. Wt: 292.4 g/mol
InChI Key: SVYTZTMLLQJRNW-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE is a complex organic compound that features a pyrazole ring linked to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE typically involves the condensation of N,N-dimethylaniline with a suitable pyrazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Common industrial methods include the use of automated reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-4-[(E)-[(1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL)IMINO]METHYL]ANILINE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

N,N-dimethyl-4-[(2-phenyl-3,4-dihydropyrazol-5-yl)iminomethyl]aniline

InChI

InChI=1S/C18H20N4/c1-21(2)16-10-8-15(9-11-16)14-19-18-12-13-22(20-18)17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3

InChI Key

SVYTZTMLLQJRNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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